molecular formula C18H12ClN3O2S B11439291 N-(1,3-benzodioxol-5-yl)-6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11439291
M. Wt: 369.8 g/mol
InChI Key: RMARHYJKYXXDTB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: is a complex organic compound that features a unique combination of benzodioxole, thiophene, and imidazo[1,2-a]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, the introduction of the thiophene and benzodioxole groups, and the final coupling reactions. Common reagents and conditions used in these steps include:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include continuous flow synthesis, use of automated reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

1

Properties

Molecular Formula

C18H12ClN3O2S

Molecular Weight

369.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H12ClN3O2S/c19-11-3-6-16-21-17(15-2-1-7-25-15)18(22(16)9-11)20-12-4-5-13-14(8-12)24-10-23-13/h1-9,20H,10H2

InChI Key

RMARHYJKYXXDTB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=CS5

Origin of Product

United States

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